1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride 1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18063986
InChI: InChI=1S/C11H17N3.2ClH/c1-9-3-2-4-11(13-9)14-7-5-10(12)6-8-14;;/h2-4,10H,5-8,12H2,1H3;2*1H
SMILES:
Molecular Formula: C11H19Cl2N3
Molecular Weight: 264.19 g/mol

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride

CAS No.:

Cat. No.: VC18063986

Molecular Formula: C11H19Cl2N3

Molecular Weight: 264.19 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride -

Specification

Molecular Formula C11H19Cl2N3
Molecular Weight 264.19 g/mol
IUPAC Name 1-(6-methylpyridin-2-yl)piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C11H17N3.2ClH/c1-9-3-2-4-11(13-9)14-7-5-10(12)6-8-14;;/h2-4,10H,5-8,12H2,1H3;2*1H
Standard InChI Key FHBCTQQQTPYSTA-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)N2CCC(CC2)N.Cl.Cl

Introduction

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Condensation Reaction: 6-Methyl-2-pyridinecarboxaldehyde reacts with piperidine-4-amine under acidic conditions to form the imine intermediate.

  • Reduction: The imine is reduced using agents like sodium borohydride or catalytic hydrogenation to yield 1-(6-Methylpyridin-2-yl)piperidin-4-amine.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt .

Industrial-scale synthesis may employ continuous flow reactors to optimize yield (reported up to 65%) and purity. For example, a patent (US8697876B2) describes analogous piperidine-pyridine syntheses using Grignard reagents and palladium catalysts, suggesting transferable methodologies .

Challenges and Solutions

  • Steric Hindrance: The 2-methyl group on the pyridine ring can hinder reactions. This is mitigated by using bulky bases like Hünig’s base to deprotonate intermediates .

  • Stereochemical Integrity: Chiral centers, if present, are preserved via RuPhos-palladium-catalyzed intramolecular arylation .

Physicochemical Properties

PropertyValueSource
Molecular Weight264.19 g/mol
Density1.069 ± 0.06 g/cm³
Boiling Point339.9 ± 42.0 °C (predicted)
SolubilityWater-soluble
AppearanceWhite crystalline powder
StabilityStable at room temperature

The compound’s solubility in water (>10 mg/mL) is attributed to its ionic character, while decomposition occurs under extreme pH (<2 or >12) or temperatures (>200°C).

Biological Activity and Applications

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Use personal protective equipment
H315 (Causes skin irritation)Avoid direct contact

The compound is classified under GHS Category 4 for acute toxicity . Storage recommendations include airtight containers at 2–8°C, protected from light.

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBiological Activity
1-(5-Methylpyridin-2-yl)piperidin-4-aminePyridine methyl group at position 5Enhanced CNS penetration
1-(6-Methylpyridin-2-yl)carbonylpiperidin-4-amineCarbonyl linkerProtease inhibition

The position of the methyl group on the pyridine ring significantly affects target selectivity. For instance, the 6-methyl derivative shows higher affinity for hepatic enzymes, while the 5-methyl analog crosses the blood-brain barrier more efficiently.

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